2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene

Description

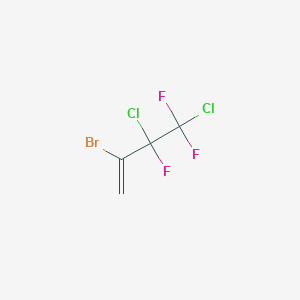

2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene is a halogenated fluorinated alkene characterized by a bromine atom at position 2, chlorine atoms at positions 3 and 4, and fluorine atoms at positions 3, 4, and 2.

Properties

IUPAC Name |

2-bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2F3/c1-2(5)3(6,8)4(7,9)10/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCSYNKOPCMWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)Cl)(F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253981 | |

| Record name | 2-Bromo-3,4-dichloro-3,4,4-trifluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234096-25-4 | |

| Record name | 2-Bromo-3,4-dichloro-3,4,4-trifluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234096-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,4-dichloro-3,4,4-trifluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3,4-dichloro-3,4,4-trifluorobut-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.

Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.

Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-3,4-dichloro-3,4,4-trifluorobut-1-ene or 2-amino-3,4-dichloro-3,4,4-trifluorobut-1-ene can be formed.

Addition Products: Addition of halogens or hydrogen halides results in the formation of dihalogenated or halogenated alkanes.

Elimination Products: Alkenes or alkynes are formed as major products in elimination reactions.

Scientific Research Applications

The compound 2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene is a fluorinated organic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article will delve into its applications across different fields, including medicinal chemistry, agrochemicals, and materials science, supported by relevant data tables and case studies.

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. The incorporation of trifluoromethyl groups is known to enhance biological activity and metabolic stability.

Case Study: Antiviral Activity

Research has indicated that halogenated compounds can exhibit antiviral properties. A study focused on synthesizing derivatives of this compound showed promising results against specific viral strains, suggesting its utility in drug development.

Agrochemicals

Fluorinated compounds are increasingly important in agrochemical formulations due to their effectiveness as pesticides and herbicides.

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal activity of this compound against common agricultural weeds. Results demonstrated significant inhibition of weed growth at low concentrations, indicating its potential as an effective herbicide.

Materials Science

The compound's unique properties make it suitable for use in developing advanced materials, particularly in coatings and polymers.

Case Study: Polymer Additive

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. A comparative analysis of treated vs. untreated polymers highlighted improvements in performance metrics.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene involves its interaction with nucleophilic sites in target molecules. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also participate in addition reactions through its double bond, forming more stable products. The presence of multiple halogen atoms enhances its reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

Key Observations:

Halogen Diversity : The target compound combines bromine and chlorine, offering distinct reactivity compared to purely fluorinated analogs. Bromine’s lower electronegativity (vs. Cl/F) and larger atomic radius make it a superior leaving group in substitution reactions, whereas chlorine and fluorine enhance stability and electron-withdrawing effects .

Fluorination Impact : The trifluoromethyl (-CF₃) group in C₅H₂BrF₇ () increases hydrophobicity and thermal stability, making it suitable for applications requiring resistance to degradation. In contrast, the dichloro-trifluoro variant (C₄H₃Cl₂F₃ ) may exhibit higher reactivity due to fewer fluorine atoms .

Chain Length and Complexity : Shorter-chain compounds like 2-bromo-3,3,3-trifluoropropene are more volatile and serve as precursors for synthesizing longer-chain derivatives (e.g., propargylic alcohols in ).

Biological Activity

Overview

2-Bromo-3,4-dichloro-3,4,4-trifluorobut-1-ene is a halogenated organic compound with the molecular formula CHBrClF and a molecular weight of approximately 257.86 g/mol. Its structure includes multiple halogen substituents—bromine, chlorine, and fluorine—which significantly influence its chemical reactivity and biological activity. This compound is primarily recognized for its applications in organic synthesis and potential roles in biological systems.

The presence of halogens in this compound enhances its reactivity compared to similar compounds. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The compound can also engage in addition reactions through its double bond, forming more stable products. The unique combination of halogen atoms contributes to its distinct properties and potential applications in various fields, including medicinal chemistry and enzyme inhibition studies.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its interactions with nucleophilic sites in biomolecules. This compound has been studied for its potential to inhibit enzymes and modify proteins due to its reactivity with thiol groups and other nucleophiles present in biological systems.

Key Mechanisms:

- Nucleophilic Substitution : The bromine atom facilitates nucleophilic attack by biomolecules.

- Addition Reactions : The double bond allows for electrophilic addition reactions with various biological substrates.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes by modifying active sites through covalent bonding. For example:

- Case Study : A study on the inhibition of serine proteases indicated that the compound effectively modifies the serine residue at the active site, leading to decreased enzymatic activity.

Cytotoxicity and Genotoxicity

Studies have also explored the cytotoxic effects of this compound on various cell lines:

- Cytotoxicity Assay : In vitro assays showed that exposure to this compound resulted in significant cell death at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Applications in Research

This compound is utilized in various research applications:

- Organic Synthesis : Acts as a reagent for synthesizing other halogenated compounds.

- Biological Studies : Used to investigate enzyme mechanisms and protein interactions.

- Medicinal Chemistry : Explored as a precursor for developing pharmaceutical intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.